molecular formula C22H24ClN3O B2907783 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride CAS No. 1049752-25-1

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride

Cat. No.: B2907783
CAS No.: 1049752-25-1
M. Wt: 381.9
InChI Key: BBVAGVAUPVEKEO-UHFFFAOYSA-N
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Description

The compound 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride is a benzimidazole-pyrrolidinone hybrid with a 2-methylallyl substituent on the benzimidazole nitrogen and an o-tolyl group on the pyrrolidinone ring. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmaceutical applications. Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . Structural characterization of analogous compounds (e.g., via ¹H and ¹³C NMR) confirms the benzimidazole moiety (signals at δ ~10.8 ppm and 160–165 ppm, respectively) and pyrrolidinone backbone (protons at δ 2.76–3.72 ppm) .

Properties

IUPAC Name

1-(2-methylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O.ClH/c1-15(2)13-25-20-11-7-5-9-18(20)23-22(25)17-12-21(26)24(14-17)19-10-6-4-8-16(19)3;/h4-11,17H,1,12-14H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVAGVAUPVEKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride typically involves multi-step chemical processes. One common method includes:

  • Preparation of the Benzimidazole Core: : A reaction between o-phenylenediamine and suitable aldehydes under acidic conditions.

  • Alkylation: : Introducing the 2-methylallyl group via alkylation reactions, which are facilitated by catalysts such as potassium carbonate in aprotic solvents.

  • Formation of Pyrrolidinone Ring: : Cyclization reaction with o-tolylamine and a suitable lactam precursor under heated conditions.

  • Hydrochloride Formation: : Finally, the compound is reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial-scale production may use continuous flow reactors to ensure consistent quality and higher yields. Key factors include precise control of temperature, pressure, and reaction times to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride to reduce carbonyl groups.

  • Substitution: : Nucleophilic substitution reactions occur, especially in the presence of strong bases like sodium hydride.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, under inert atmosphere conditions.

  • Substitution: : Sodium hydride, potassium carbonate, in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

These reactions primarily yield modified versions of the original compound with altered functional groups, often enhancing or modifying its biological activity.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 6-bromo-5-fluoro-3H-2-benzofuran-1-one, have been investigated for their antimicrobial properties. Research indicates that compounds with the benzofuran scaffold can exhibit activity against a range of pathogens. For instance, studies have shown that certain benzofuran derivatives possess potent antibacterial and antifungal activities, suggesting that 6-bromo-5-fluoro-3H-2-benzofuran-1-one could be explored as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer potential of benzofuran derivatives is well-documented. Compounds similar to 6-bromo-5-fluoro-3H-2-benzofuran-1-one have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HePG2) cells. For example, derivatives with similar structural features have shown IC50 values in the low micromolar range, indicating significant anticancer activity .

Building Block in Organic Synthesis

6-Bromo-5-fluoro-3H-2-benzofuran-1-one serves as an important intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various functional groups. This property makes it valuable for synthesizing more complex molecules with potential biological activity .

Functionalization Opportunities

The unique structure of 6-bromo-5-fluoro-3H-2-benzofuran-1-one allows for electrophilic aromatic substitution reactions, enabling further functionalization at the aromatic ring. This versatility is crucial in the design of new compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Antimicrobial Agents

A recent study synthesized a series of benzofuran derivatives based on 6-bromo-5-fluoro-3H-2-benzofuran-1-one to evaluate their antimicrobial properties. The synthesized compounds were tested against various bacterial strains, showing promising results with several exhibiting significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity Evaluation

Another investigation focused on the anticancer properties of derivatives synthesized from 6-bromo-5-fluoro-3H-2-benzofuran-1-one. The study reported that specific derivatives exhibited potent cytotoxicity against multiple cancer cell lines, highlighting the compound's potential as a lead structure for developing novel anticancer therapies .

Mechanism of Action

The compound's bioactivity is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Pathways involved typically include signaling cascades that regulate cellular functions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its 2-methylallyl and o-tolyl substituents. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes References
Target: 4-(1-(2-methylallyl)-1H-benzimidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one HCl Pyrrolidin-2-one + benzimidazole 2-Methylallyl (benzimidazole), o-tolyl (pyrrolidinone) ~375–400 (estimated) Enhanced solubility (HCl salt); potential CNS activity inferred from analogues
4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one Pyrrolidin-2-one + benzimidazole 3,5-Dichloro-2-hydroxyphenyl 388.25 Antibacterial activity; hydroxyl group may improve solubility
1-(4-Fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one Pyrrolidin-2-one + benzimidazole 4-Fluorophenyl, phenoxyethyl 415.5 Fluorine enhances metabolic stability; phenoxyethyl may increase lipophilicity
4-(1H-Benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one Pyrrolidin-2-one + benzimidazole 4-Ethylphenyl 305.38 Simpler substituents; lower molecular weight suggests improved bioavailability

Key Observations :

  • The o-tolyl group (methyl adjacent to the phenyl ring) could enhance hydrophobic interactions in target binding compared to halogenated or hydroxylated aryl groups .
  • Solubility: The hydrochloride salt form of the target compound likely improves aqueous solubility relative to non-salt analogues like the 4-ethylphenyl derivative .
Pharmacological Activity Comparisons
  • Antimicrobial Activity: Benzimidazole-pyrrolidinone hybrids, such as 1-(4-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-phenyl azetidin-2-one, exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans . The target compound’s 2-methylallyl group may modulate potency by influencing membrane penetration or enzyme inhibition.
  • The pyrrolidinone ring in the target compound could similarly stabilize interactions with nucleic acids or kinases.

Biological Activity

The compound 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride is a complex organic molecule that incorporates a pyrrolidine core with a benzo[d]imidazole moiety. This structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

  • Pyrrolidine Core : A five-membered ring structure that can influence the compound's biological activity.
  • Benzo[d]imidazole Moiety : Known for its role in drug development, particularly in anticancer and antimicrobial applications.
  • o-Tolyl Substitution : This aromatic group may enhance the lipophilicity and receptor binding capabilities of the compound.

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Anticancer Activity : The benzo[d]imidazole scaffold has been associated with significant anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells by interacting with DNA and inhibiting specific enzymes involved in cell proliferation .
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structural components suggest it may interact with microbial enzymes or cell membranes, leading to inhibition of growth .
  • Enzyme Inhibition : The mechanism of action likely involves binding to specific enzymes, modulating their activity, which is crucial for therapeutic effects against various diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study on pyrrolo[1,4]benzodiazepine analogs demonstrated that structural modifications can enhance DNA alkylation and cytotoxicity against melanoma cells. The correlation between structural features and biological potency provides insights into optimizing new compounds for anticancer therapy .
  • Antioxidant Properties : Research on benzimidazole derivatives indicates potential antioxidant activities, which could contribute to their therapeutic profiles by mitigating oxidative stress in cells .
  • In Vivo Efficacy : In vivo studies have shown that certain imidazole derivatives exhibit low cytotoxicity while maintaining potent biological activity, making them promising candidates for drug development .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
4-(1H-benzimidazol-2-yl)-pyrrolidin-2-oneBenzimidazole core, pyrrolidine ringAnticancer
ZolpidemImidazopyridine derivativeSleep aid
4-(1H-imidazol-2-yl)anilineImidazole coreAntimicrobial

The unique combination of substituents in This compound may enhance its biological activity compared to these similar compounds.

The proposed mechanism involves:

  • Binding to Receptors/Enzymes : The compound may inhibit enzymes linked to cell proliferation or metabolic pathways critical for cancer cell survival.
  • DNA Interaction : Similar compounds have shown the ability to alkylate DNA, leading to cytotoxic effects in tumor cells.

Q & A

Q. Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis .
  • Antimicrobial Screening : Perform broth microdilution for MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Test kinase or protease inhibition using fluorescence-based assays (e.g., FRET for caspase-3) .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Thermal Stability : Conduct TGA/DTA to determine decomposition temperatures. For aqueous stability, incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 72 hours .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze spectral changes using UV-Vis spectroscopy .
  • Oxidative Stability : Add H2O2 (3%) and track oxidation products with LC-MS .

Advanced: What strategies optimize analytical method development for this compound?

Q. Methodological Answer :

  • HPLC Method Optimization :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.
    • Detection: UV at 254 nm. Validate for linearity (R² > 0.99), LOD/LOQ, and precision (RSD < 2%) .
  • LC-MS/MS for Metabolite ID : Use a Q-TOF mass spectrometer in positive ion mode with collision-induced dissociation .

Advanced: How to investigate the compound’s mechanism of action?

Q. Methodological Answer :

  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR, tubulin) using PDB structures. Validate with MD simulations (GROMACS) to assess binding stability .
  • Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Biochemical Assays : Measure ATPase activity or reactive oxygen species (ROS) generation to probe downstream effects .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Meta-Analysis : Compare datasets from similar assays (e.g., IC50 values under identical pH/temperature). Adjust for variables like cell passage number or serum concentration .
  • SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing 2-methylallyl with propynyl) to isolate structural contributors to activity .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: What approaches guide the design of derivatives with enhanced potency?

Q. Methodological Answer :

  • Bioisosteric Replacement : Substitute the o-tolyl group with p-fluorophenyl or trifluoromethylphenyl to improve lipophilicity .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (e.g., Hammett σ) with activity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation .

Basic: What safety protocols are critical during handling?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in amber vials at –20°C under desiccant. Avoid exposure to moisture/light .
  • Waste Disposal : Neutralize hydrochloride waste with sodium bicarbonate before disposal in designated containers .

Advanced: How to translate in vitro findings to in vivo models?

Q. Methodological Answer :

  • Pharmacokinetics : Conduct IV/oral dosing in rodents to determine bioavailability, t1/2, and tissue distribution. Use LC-MS/MS for plasma quantification .
  • Toxicology : Perform acute toxicity studies (OECD 423) and histopathology on liver/kidney tissues .
  • Xenograft Models : Evaluate antitumor efficacy in nude mice with subcutaneous tumor implants, monitoring tumor volume biweekly .

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